![molecular formula C24H27NO4 B2709019 (S)-a-[Fmoc-(methyl)amino]cyclohexaneacetic acid CAS No. 925240-97-7](/img/structure/B2709019.png)

(S)-a-[Fmoc-(methyl)amino]cyclohexaneacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

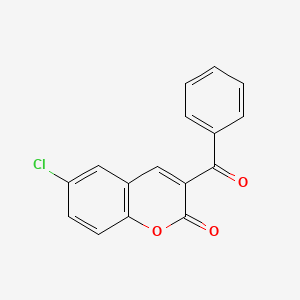

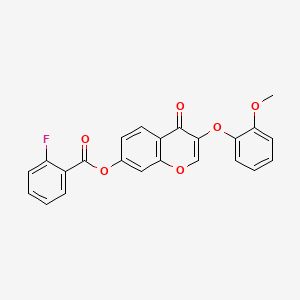

“(S)-a-[Fmoc-(methyl)amino]cyclohexaneacetic acid” is a chemical compound with the CAS Number: 925240-97-7. Its molecular weight is 393.48 and its IUPAC name is (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-2-cyclohexylacetic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C24H27NO4/c1-25(22(23(26)27)16-9-3-2-4-10-16)24(28)29-15-21-19-13-7-5-11-17(19)18-12-6-8-14-20(18)21/h5-8,11-14,16,21-22H,2-4,9-10,15H2,1H3,(H,26,27)/t22-/m0/s1 .Physical and Chemical Properties Analysis

This compound is a solid and should be stored sealed in dry conditions at 2-8°C . Its predicted density is 1.224±0.06 g/cm3 and its predicted boiling point is 579.4±29.0 °C .Aplicaciones Científicas De Investigación

Solid-Phase Peptide Synthesis (SPPS)

The Fmoc (9-fluorenylmethyloxycarbonyl) group is widely utilized for the protection of the α-amino function in SPPS. The combination of Fmoc with other protecting groups, such as the Mmsb linker, enhances the stability of peptide-O-Mmsb-Resin against the piperidine and trifluoroacetic acid (TFA) treatments used for Fmoc and Boc removal, respectively. This approach offers advantages in preventing diketopiperazine formation, facilitating on-resin cyclization without common organic reagents, and enabling on-resin disulfide formation in unprotected peptides (Nandhini, Albericio, & de la Torre, 2022).

Glycopeptide Synthesis

Glycosylation of Nα-Fmoc amino acids with unprotected α-carboxyl groups using carbohydrate 1,2-trans peracetates and Lewis acids as promoters results in aliphatic and phenolic O- and S-glycosides of amino acids. These glycosylated building blocks, due to their protective groups (O-acetyl and Nα-Fmoc), are directly usable in the stepwise synthesis of glycopeptides, simplifying the process for researchers (Salvador, Elofsson, & Kihlberg, 1995).

Protein Ligation

α-Methylcysteine, sited at the C-terminus of a peptide, can substitute for a thioester in peptide ligation reactions, being fully compatible with Fmoc peptide synthesis. This method simplifies protein synthesis, demonstrating potential through the synthesis of model proteins (Burlina, Papageorgiou, Morris, White, & Offer, 2014).

Safety and Hazards

Propiedades

IUPAC Name |

(2S)-2-cyclohexyl-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO4/c1-25(22(23(26)27)16-9-3-2-4-10-16)24(28)29-15-21-19-13-7-5-11-17(19)18-12-6-8-14-20(18)21/h5-8,11-14,16,21-22H,2-4,9-10,15H2,1H3,(H,26,27)/t22-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVTSJEYBSAOGMV-QFIPXVFZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(C1CCCCC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H](C1CCCCC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-6-oxo-1-thioxo-5,6-dihydro-1H-pyrido[1,2-a]quinazoline-2,4-dicarbonitrile](/img/structure/B2708937.png)

![N-[1-(4-methoxyphenyl)ethyl]hydroxylamine](/img/structure/B2708938.png)

![1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2708945.png)

![2-{1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2708948.png)

![Methyl 4-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)sulfonyl)benzoate](/img/structure/B2708952.png)

![3-Chloro-4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine](/img/structure/B2708954.png)

![1-(4-Chlorobenzenesulfonyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2708958.png)